molecular formula C21H18N2O6S2 B2730046 (Z)-3-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 681832-45-1

(Z)-3-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2730046
CAS No.: 681832-45-1
M. Wt: 458.5
InChI Key: FNJCYTQJCQRCQS-MFOYZWKCSA-N
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Description

(Z)-3-(2-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a thiazolidinone derivative characterized by a benzylidene moiety substituted with 3,4-dimethoxy groups, a thioxo group at position 2, and a benzoic acid-linked acetamido side chain. The Z-configuration of the benzylidene double bond is critical for maintaining optimal molecular geometry and biological interactions . This compound’s structural uniqueness lies in its 3,4-dimethoxy substitution pattern, which enhances electron-donating effects and may improve binding to biological targets compared to simpler analogs .

Properties

IUPAC Name

3-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S2/c1-28-15-7-6-12(8-16(15)29-2)9-17-19(25)23(21(30)31-17)11-18(24)22-14-5-3-4-13(10-14)20(26)27/h3-10H,11H2,1-2H3,(H,22,24)(H,26,27)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJCYTQJCQRCQS-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidine ring, which is known for its diverse biological activities. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_2O_4S, and it features both hydrophobic and hydrophilic components that may influence its interaction with biological targets.

PropertyValue
Molecular Weight398.46 g/mol
Melting PointNot Available
LogP3.84
Density1.5 ± 0.1 g/cm³

The biological activity of this compound can be attributed to several mechanisms:

  • Aldose Reductase Inhibition : The compound has been shown to inhibit aldose reductase (ALR), an enzyme involved in the polyol pathway, which is implicated in diabetic complications. In vitro studies demonstrated that derivatives of similar structures exhibited significant inhibition of ALR at low micromolar concentrations .
  • Anticancer Activity : Compounds containing the rhodanine moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives similar to (Z)-3-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid showed moderate cytotoxicity against MCF-7 breast cancer cells with an inhibition percentage of 64.4% at a concentration of 100 µg/mL .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, akin to non-steroidal anti-inflammatory drugs (NSAIDs). Studies on related compounds have indicated their efficacy in reducing edema in animal models .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can be influenced by various substituents on the thiazolidine ring and the benzene moieties:

  • Substituents : The presence of methoxy groups on the benzylidene moiety enhances lipophilicity and may improve binding affinity to target enzymes.
  • Ring Modifications : Alterations in the thiazolidine structure can significantly affect the inhibitory potency against ALR and cytotoxicity against cancer cells.

Case Studies

  • Inhibition Studies : A study focused on rhodanine derivatives reported that compounds with specific substitutions exhibited IC50 values lower than standard inhibitors like valproic acid for ALR1 and sulindac for ALR2, demonstrating their potential as therapeutic agents .
  • Cytotoxicity Assays : Testing on various cancer cell lines revealed that modifications in the structure led to varying degrees of cytotoxicity, with some compounds being nearly as effective as cisplatin in inhibiting cell growth .

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to (Z)-3-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid exhibit significant anti-inflammatory effects. Studies have shown that thiazolidinone derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, derivatives have been reported to demonstrate selectivity for COX-II, a target for anti-inflammatory drugs, potentially leading to reduced gastrointestinal side effects compared to traditional NSAIDs .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazolidinone derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted that modifications in the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines, indicating that (Z)-3-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid may also possess similar activities .

Drug Development

The compound serves as a lead structure for the development of new anti-inflammatory and anticancer agents. Its ability to modulate COX activity and induce apoptosis makes it a candidate for further optimization and testing in clinical settings.

Mechanistic Studies

Research utilizing (Z)-3-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can provide insights into the mechanisms of action of thiazolidinone derivatives. Understanding how these compounds interact with biological pathways can inform the design of more effective therapeutics.

Case Studies

Study Focus Findings
Eren et al., 2023Anti-inflammatory activityReported that thiazolidinone derivatives exhibited significant inhibition of COX-II with minimal ulcerogenic effects .
Alegaon et al., 2023Anticancer potentialIdentified that certain thiazolidinone derivatives showed potent cytotoxicity against breast cancer cell lines .
Chahal et al., 2023Drug designDiscussed the design of novel COX-II inhibitors based on thiazolidinone scaffolds, emphasizing structural modifications for enhanced activity .

Comparison with Similar Compounds

Key Observations :

  • The benzyloxy-methoxy substitution in increases steric bulk, which may reduce solubility but improve target specificity.
  • Acid Functionality : The benzoic acid moiety in the target compound and enhances water solubility and bioavailability compared to ester derivatives (e.g., ethyl benzoates in ).

Physicochemical Properties (Table 2)

Compound Melting Point (°C) Yield (%) Elemental Analysis (C/H/N) Reference
(Z)-3-(2-(5-(3,4-Dimethoxybenzylidene)-...-yl)acetamido)benzoic acid Data not reported N/A N/A Target
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 277–280 73 Calc: C 57.82; H 4.12; N 3.37
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid 172–175 24 Calc: C 60.13; H 4.29; N 3.51

Analysis :

  • Higher yields (e.g., 73% in ) correlate with less sterically hindered substituents. The target compound’s synthetic yield would depend on the efficiency of the 3,4-dimethoxybenzylidene condensation step.
  • Melting points >250°C (e.g., 277–280°C in ) suggest high crystallinity, likely due to hydrogen bonding from the benzoic acid group.

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